2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate is a synthetic organic compound that is part of TimTec’s extensive library of screening compounds. These compounds are designed for high-throughput screening in various scientific research fields, including drug discovery and development. This compound is known for its unique chemical structure and potential biological activity, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves multiple steps, including the formation of key intermediates and the final compound. The specific synthetic route and reaction conditions are proprietary to TimTec and are optimized for high yield and purity. The synthesis typically involves:
Formation of intermediates: Using various organic reactions such as condensation, cyclization, and substitution.
Final compound synthesis: Combining intermediates under controlled conditions to form this compound.
Industrial Production Methods: this compound is produced on an industrial scale using automated synthesis and purification techniques. The compound undergoes rigorous quality control to ensure high purity and consistency. The production process includes:
Automated synthesis: Utilizing robotic systems to perform reactions and monitor conditions.
Purification: Employing techniques such as chromatography and crystallization to isolate the final product.
Quality control: Conducting NMR and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as:
Inhibition of enzyme activity: Blocking the active site of enzymes.
Receptor modulation: Altering the signaling pathways of receptors.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can be compared with other similar compounds in terms of its chemical structure and biological activity. Some similar compounds include:
Timtec ST45398549: A structurally related compound with similar biological activity.
Timtec ST45398550: Another related compound with distinct chemical properties.
Timtec ST45398551: A compound with comparable applications in scientific research.
Uniqueness: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its versatility in various research applications makes it a valuable tool for scientists.
Biological Activity
Chemical Structure and Properties
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate is characterized by a long perfluorinated alkyl chain attached to a prop-2-enoate group. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound compared to its non-fluorinated counterparts.
Key Properties
- Molecular Formula : C19H16F19O2
- Molecular Weight : 420.32 g/mol
- Appearance : Typically appears as a colorless liquid.
Toxicological Profile
The biological activity of this compound is primarily assessed through its toxicological profile. Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and functional groups.
Acute Toxicity
Studies have shown that exposure to high concentrations of fluorinated compounds can lead to acute toxicity in various biological systems. Specific data regarding the acute toxicity of 2,2,3,...11-nonadecafluoroundecyl prop-2-enoate is limited; however:
- Skin Irritation : Fluorinated esters often cause skin irritation upon contact.
- Eye Irritation : Similar compounds have been reported to cause severe eye irritation.
Ecotoxicological Impact
Fluorinated compounds are known for their persistence in the environment and potential bioaccumulation. The ecological impact of 2,2,...11-nonadecafluoroundecyl prop-2-enoate remains understudied; however:
Case Study 1: Biocompatibility
A study investigated the biocompatibility of fluorinated compounds in biomedical applications. The results indicated that certain fluorinated esters could be used as coatings for medical devices due to their hydrophobic properties and reduced protein adsorption.
Case Study 2: Antimicrobial Activity
Research has explored the antimicrobial properties of fluorinated compounds. While specific data on 2,2,...11-nonadecafluoroundecyl prop-2-enoate is scarce:
- Fluorinated Compounds : Generally exhibit enhanced antimicrobial activity against Gram-positive bacteria.
The mechanism by which fluorinated compounds exert biological effects often involves disruption of cellular membranes or interference with enzymatic processes. The hydrophobic nature of these compounds allows them to integrate into lipid bilayers:
- Membrane Disruption : Fluorinated chains can disrupt phospholipid bilayers leading to increased permeability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in lipid metabolism.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F19O2/c1-2-5(34)35-4-7(18,19)9(22,23)11(26,27)13(30,31)14(32,33)12(28,29)10(24,25)8(20,21)6(16,17)3-15/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDGDTICDBUFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F19O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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